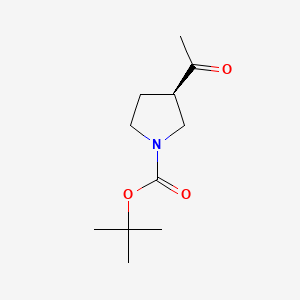

(R)-3-Acetyl-1-Boc-pyrrolidine

Descripción general

Descripción

(R)-3-Acetyl-1-Boc-pyrrolidine: is an organic compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butyl ester group and an acetyl group attached to the pyrrolidine ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (R)-3-Acetyl-1-Boc-pyrrolidine typically involves the reaction of pyrrolidine derivatives with tert-butyl esters. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent to introduce the tert-butyl ester group. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like tin(II) chloride .

Industrial Production Methods: In industrial settings, the production of tert-butyl esters, including this compound, can be achieved using flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The flow process allows for better control over reaction conditions and improved yields .

Análisis De Reacciones Químicas

Types of Reactions: (R)-3-Acetyl-1-Boc-pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: tert-butyl hydroperoxide, dichloromethane, tin(II) chloride.

Reduction: Lithium aluminum hydride, ether.

Substitution: Nucleophiles such as amines or alcohols, solvents like acetonitrile.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tert-butyl esters, while reduction can produce alcohol derivatives.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, (R)-3-Acetyl-1-Boc-pyrrolidine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical studies .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It can serve as a precursor for the synthesis of pharmaceutical compounds with potential biological activity .

Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes .

Mecanismo De Acción

The mechanism of action of (R)-3-Acetyl-1-Boc-pyrrolidine involves its interaction with specific molecular targets. The tert-butyl ester group can undergo hydrolysis to release the active pyrrolidine derivative, which can then interact with enzymes or receptors in biological systems. The acetyl group can also participate in acetylation reactions, modifying the activity of target proteins .

Comparación Con Compuestos Similares

tert-Butyl (3R)-3-aminobutanoate: Similar in structure but contains an amino group instead of an acetyl group.

tert-Butyl (3R)-3-hydroxybutanoate: Contains a hydroxyl group instead of an acetyl group.

tert-Butyl (3R)-3-methylbutanoate: Contains a methyl group instead of an acetyl group.

Uniqueness: (R)-3-Acetyl-1-Boc-pyrrolidine is unique due to the presence of both the tert-butyl ester and acetyl groups. This combination of functional groups imparts distinct reactivity and stability, making it valuable in various chemical and biological applications .

Actividad Biológica

(R)-3-Acetyl-1-Boc-pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Boc (tert-butyloxycarbonyl) group : A common protecting group in organic synthesis.

- Acetyl group : Enhances lipophilicity, potentially influencing biological activity.

The molecular formula is , with a molecular weight of approximately 171.23 g/mol.

The biological activity of this compound can be attributed to its interaction with various biological targets, particularly enzymes involved in carbohydrate metabolism:

- α-Amylase Inhibition : This compound has been shown to inhibit α-amylase, an enzyme critical for carbohydrate digestion. Inhibiting this enzyme can lead to reduced blood glucose levels, making it a candidate for diabetes management .

- α-Glucosidase Inhibition : Similar to α-amylase, α-glucosidase plays a significant role in carbohydrate metabolism. Studies indicate that this compound can effectively inhibit this enzyme, further supporting its potential as an antidiabetic agent .

Biological Activity Data

The following table summarizes the biological activities and inhibitory concentrations (IC50 values) of this compound and related compounds:

| Compound | Target Enzyme | IC50 (μg/mL) | Reference |

|---|---|---|---|

| This compound | α-Amylase | 36.32 | |

| This compound | α-Glucosidase | 27.51 | |

| 4-Methoxy analogue | α-Amylase | 26.24 | |

| 4-Methoxy analogue | α-Glucosidase | 18.04 |

Study on Pyrrolidine Derivatives

A study conducted on various pyrrolidine derivatives, including this compound, demonstrated significant inhibitory effects against both α-amylase and α-glucosidase. The research utilized molecular docking techniques to predict binding affinities and interactions with these enzymes, confirming the experimental findings . The study highlighted the potential of these compounds in managing postprandial hyperglycemia.

Electrophile Fragment Screening

Another relevant study explored the use of electrophile-fragment screening for discovering covalent ligands targeting various proteins. Although not exclusively focused on this compound, it provided insights into the reactivity patterns of similar compounds and their potential therapeutic applications in targeting specific enzymes involved in metabolic pathways .

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, general observations about pyrrolidine derivatives suggest favorable absorption and distribution characteristics. Toxicological assessments are necessary to determine safety profiles before clinical applications can be considered.

Propiedades

IUPAC Name |

tert-butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-8(13)9-5-6-12(7-9)10(14)15-11(2,3)4/h9H,5-7H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTNNGFYIEBJFPX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40727800 | |

| Record name | tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374673-69-4 | |

| Record name | tert-Butyl (3R)-3-acetylpyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40727800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.